N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-12-15(14-3-10-23-11-14)13(2)20(18-12)5-4-17-16(21)19-6-8-22-9-7-19/h3,10-11H,4-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIHMCUPHEHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The target compound’s structural analogs (e.g., compounds from ) share a pyrazole core but differ in substituents, functional groups, and synthetic pathways. Below is a detailed comparison:
Structural and Functional Analysis
Substituent Effects :
- The thiophen-3-yl group in the target compound introduces sulfur, which may improve binding to metal ions or hydrophobic pockets compared to the phenyldiazenyl group in compounds 3 and 3. The latter’s azo (-N=N-) linkage enables conjugation but may reduce stability under UV light .
- The morpholine carboxamide in the target compound enhances water solubility and bioavailability relative to the azidoethoxy chains in compound 3, which are more suited for click chemistry modifications.
Synthetic Pathways :
- Both the target compound and compound 3 involve multi-step syntheses with purification via column chromatography (e.g., DCM/MeOH gradients). However, compound 3’s lower yield (34%) suggests challenges in azide incorporation, whereas the target compound’s morpholine group may require milder conditions .
Spectroscopic Characterization :
- While highlights ¹H/¹³C NMR and ESI-MS for compounds 3 and 4, the target compound’s characterization would similarly rely on these techniques. The thiophene ring’s deshielded protons would appear downfield in NMR, distinct from the phenyldiazenyl group’s signals.
Research Implications and Limitations
Further studies should explore:
- In vitro activity : Compare IC₅₀ values against analogs.
- Computational modeling : Assess interactions with biological targets (e.g., using SHELX-refined crystallographic data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
